2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been the subject of numerous studies exploring its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Anticancer Activity
2-((2,5-Diphenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide derivatives have shown promising applications in cancer research. For instance, studies have revealed significant anticancer activity against various human tumor cell lines, highlighting their potential as therapeutic agents in oncology. These compounds have exhibited notable activity against melanoma-type cell lines and various other cancer types (Yurttaş et al., 2015), (Duran & Demirayak, 2012).
Antimicrobial and Antioxidant Properties
These compounds have also been explored for their antimicrobial and antioxidant activities. Studies indicate that certain derivatives possess potent antimicrobial activity against various bacteria and fungi, along with notable antioxidant properties (Naraboli & Biradar, 2017), (Ramalingam et al., 2019).
Neurological Applications
In neurology, these compounds have shown potential as β-secretase (BACE-1) inhibitors, relevant in Alzheimer's disease research. Certain derivatives demonstrate high blood-brain barrier permeability and low cytotoxicity, making them suitable candidates for further investigation in neurological disorders (Yan et al., 2017).
Pharmaceutical Properties
Apart from anticancer and antimicrobial activities, these compounds have been synthesized and evaluated for various pharmaceutical properties, including their pKa values, which is crucial for understanding drug behavior in biological systems (Duran & Canbaz, 2013).
Analgesic Properties
Their potential in pain management has also been explored. Some derivatives have exhibited significant analgesic activities, suggesting their utility in developing new pain relief medications (Kumar & Mishra, 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c25-16(22-20-21-11-12-26-20)13-27-19-17(14-7-3-1-4-8-14)23-18(24-19)15-9-5-2-6-10-15/h1-12H,13H2,(H,23,24)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNVDJHJSZMPAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.